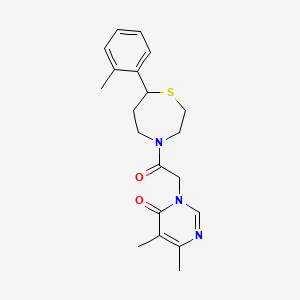![molecular formula C11H10ClN5OS2 B2876417 N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide CAS No. 2379997-91-6](/img/structure/B2876417.png)
N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, may exhibit unique properties due to the presence of the thiadiazole and chloromethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 4-amino-1,2,5-thiadiazole-3-carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors by forming hydrogen bonds or covalent interactions with active site residues. The presence of the thiadiazole and chloromethylphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(thiadiazole-4-carbonylamino)thiourea
- 1-(4-Methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea
- 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)urea
Uniqueness
N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the thiadiazole and chloromethylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5OS2/c1-6-2-3-8(7(12)4-6)13-11(19)16-15-10(18)9-5-20-17-14-9/h2-5H,1H3,(H,15,18)(H2,13,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMCQGLLNDIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2876336.png)
![4-chloro-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2876337.png)

![3-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine](/img/structure/B2876341.png)
![3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2876342.png)

![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2876351.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)

![2-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2876357.png)
